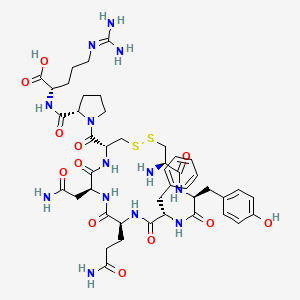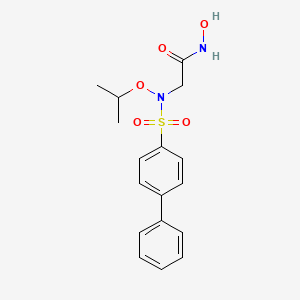
Avaron
Übersicht
Beschreibung
Avarone is a sesquiterpene quinone compound derived from the marine sponge Dysidea avara. It is known for its diverse biological activities, including antitumor, antibacterial, antifungal, and antiparasitic properties . Avarone has garnered significant interest in scientific research due to its potential therapeutic applications and unique chemical structure.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
Avarone, a sesquiterpene quinone obtained from the marine sponge Dysidea avara, has been identified to primarily target Protein Tyrosine Phosphatase 1B (PTP1B) and Aldose Reductase . PTP1B is the main negative regulator of the insulin receptor, while Aldose Reductase (AKR1B1) is an enzyme involved in the development of diabetic complications .
Mode of Action
Avarone interacts with its targets in a unique way. It inhibits PTP1B, thereby improving insulin sensitivity and mitochondrial activity in cells . When administered alone, Avarone acts as an insulin-mimetic agent . Additionally, Avarone acts as a tight binding inhibitor of Aldose Reductase (AKR1B1) .
Biochemical Pathways
The primary biochemical pathway affected by Avarone is the insulin signaling pathway . By inhibiting PTP1B, Avarone enhances the insulin signaling pathway, leading to improved insulin sensitivity . This can have significant downstream effects, including enhanced glucose uptake and metabolism.
Result of Action
The molecular and cellular effects of Avarone’s action are primarily related to its insulin-sensitizing and mimetic activity . It improves insulin sensitivity and enhances mitochondrial activity in cells . Moreover, Avarone has been shown to have potent antileukemic activity .
Action Environment
The action, efficacy, and stability of Avarone could potentially be influenced by various environmental factors. While specific studies on Avarone are lacking, research in the broader field suggests that factors such as temperature, pH, and presence of other compounds can impact the action of bioactive compounds
Biochemische Analyse
Biochemical Properties
Avarone interacts with several enzymes and proteins, playing a significant role in biochemical reactions. It has been found to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), the main negative regulator of the insulin receptor . This interaction enhances insulin sensitivity and improves mitochondrial activity in cells . Avarone also acts as a tight binding inhibitor of aldose reductase (AKR1B1), an enzyme involved in the development of diabetic complications .
Cellular Effects
Avarone exerts various effects on different types of cells and cellular processes. It has been shown to improve insulin sensitivity and mitochondrial activity in C2C12 cells . When administered alone, avarone acts as an insulin-mimetic agent . It also has a dose-dependent inhibitory effect on the replication of the human T-lymphotropic retrovirus, showing a significant cytoprotective effect on infected H9 cells .
Molecular Mechanism
The molecular mechanism of avarone involves its interaction with biomolecules and its influence on gene expression. Avarone inhibits PTP1B, thereby enhancing insulin sensitivity . It also acts as a tight binding inhibitor of aldose reductase, affecting gene expression related to the development of diabetic complications .
Metabolic Pathways
Avarone is involved in several metabolic pathways. It inhibits PTP1B, a key player in the insulin signaling pathway . It also inhibits aldose reductase, an enzyme involved in the polyol pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Avarone can be synthesized from its hydroquinone derivative, avarol, through an oxidation process. The oxidation of avarol to avarone is typically carried out using oxidizing agents such as ferric chloride or potassium ferricyanide . The reaction conditions involve maintaining a controlled temperature and pH to ensure the selective formation of avarone.
Industrial Production Methods: Industrial production of avarone involves the extraction of avarol from the marine sponge Dysidea avara, followed by its chemical oxidation to avarone. The extraction process includes solvent extraction using organic solvents like diethyl ether, followed by purification through column chromatography . The purified avarol is then oxidized to avarone under controlled conditions.
Types of Reactions:
Oxidation: Avarone can undergo further oxidation to form various quinone derivatives.
Reduction: Avarone can be reduced back to avarol using reducing agents such as sodium borohydride.
Substitution: Avarone can participate in nucleophilic substitution reactions, where nucleophiles such as thiols or amines add to the quinone ring.
Common Reagents and Conditions:
Oxidation: Ferric chloride, potassium ferricyanide.
Reduction: Sodium borohydride.
Substitution: Thiols, amines.
Major Products Formed:
Oxidation: Various quinone derivatives.
Reduction: Avarol.
Substitution: Substituted avarone derivatives such as 4’-propylthioavarone, 4’-octylthioavarone.
Vergleich Mit ähnlichen Verbindungen
Avarone is structurally related to other sesquiterpene quinones and hydroquinones derived from marine sponges. Some similar compounds include:
Avarol: The hydroquinone derivative of avarone, known for its antioxidant and anti-inflammatory properties.
Nakijiquinones: Natural derivatives of avarone that act as tyrosine kinase inhibitors.
Smenamide A and B: Compounds isolated from Smenospongia aurea, known for their cytotoxic effects against cancer cells.
Avarone stands out due to its dual inhibitory activity on protein tyrosine phosphatase 1B and aldose reductase, making it a unique multitarget agent with potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h6,8-9,12,15,19H,5,7,10-11,13H2,1-4H3/t15-,19+,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRHEJGLNUDEEH-LWILDLIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=CC(=O)C=CC3=O)CCC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=CC(=O)C=CC3=O)CCC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203851 | |
| Record name | Avarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55303-99-6 | |
| Record name | (+)-Avarone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55303-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avarone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055303996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Avarone, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR36JQ984T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















